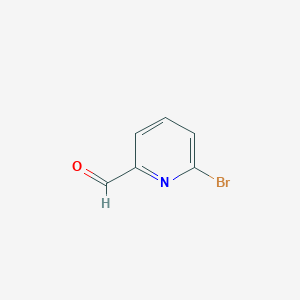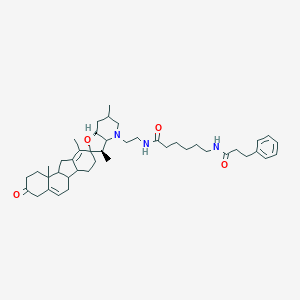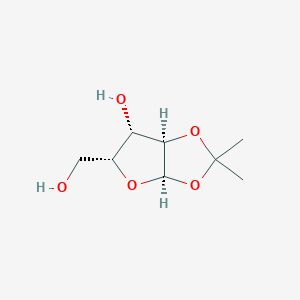![molecular formula C17H16N2O4 B015034 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid CAS No. 1219200-12-0](/img/structure/B15034.png)
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[(4-benzoylbenzoyl)amino]propanoic acid represents a compound of significant interest in the field of organic chemistry, particularly due to its role in synthesizing heterocyclic compounds and its utility in various chemical reactions and analyses.
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials such as 3-(4-phenyl) benzoyl propionic acid to produce a variety of heterocyclic compounds including furanones, pyrrolinones, and quinazolinones. This process highlights the versatility of benzoyl propionic acid derivatives in synthesizing complex structures (Soliman, Bakeer, & Attia, 2010).
Molecular Structure Analysis
Co-crystallization studies and characterization, including spectroscopy and single-crystal XRD, play a crucial role in understanding the molecular structure of compounds related to 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid, enabling a deeper insight into their molecular interactions and reactivity (Odame, Hosten, Betz, Lobb, & Tshentu, 2018).
Chemical Reactions and Properties
The compound and its derivatives demonstrate varied reactivity towards nucleophiles, which is instrumental in synthesizing a wide range of heterocyclic compounds. Their behavior in different chemical reactions underscores the complexity and richness of organic synthesis strategies (Soliman, Bakeer, & Attia, 2010).
Applications De Recherche Scientifique
Polymer Modification and Biomedical Applications
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various aliphatic and aromatic amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, to form amine-treated polymers. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting potential for medical applications such as antibacterial and antifungal treatments (Aly & El-Mohdy, 2015).
Synthesis of Heterocyclic Compounds
3-(4-Phenyl) benzoyl propionic acid served as the starting material for synthesizing various heterocyclic compounds, including furanones and pyrrolinones. These synthesized compounds have been explored for their reactivity with different nucleophiles, indicating a broad range of potential applications in chemical synthesis and drug development (Soliman, Bakeer, & Attia La., 2010).
Development of PPARγ Agonists
A study on the synthesis of GW710936X, aimed at developing potent PPARγ agonists, utilized [(2 S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid] from N-Cbz-L-tyrosine methyl ester. This work underscores the compound's relevance in pharmaceutical research, particularly in the context of treating conditions like diabetes and inflammation (Reynolds & Hermitage, 2001).
Crystal Structure Characterization
The characterization of some amino acid derivatives of benzoyl isothiocyanate, including 2-[(benzoylcarbamothioyl)amino]propanoic acid, involved crystal structure analysis and theoretical predictions of reactivity. Such studies are crucial for understanding the chemical and physical properties of novel compounds, potentially leading to new applications in material science and molecular design (Odame et al., 2015).
Antioxidant and Anti-inflammatory Activities
A series of conjugates of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea were synthesized, including 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid. These molecules exhibited good antioxidant properties and anti-inflammatory activity, highlighting their potential in therapeutic applications (Sahoo, Subudhi, & Swain, 2011).
Safety And Hazards
Orientations Futures
The future directions of “2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid” could involve further exploration of its potential in scientific research and drug development1. However, more specific future directions are not mentioned in the available resources.
Please note that this information is based on the available resources and there might be more recent studies or data related to “2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid”.
Propriétés
IUPAC Name |
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOKDNVTFDXBIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)






